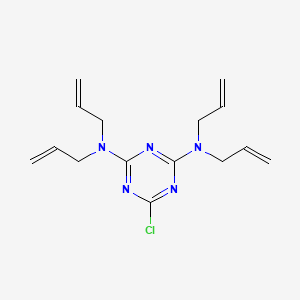
2-Chloro-4,6-bis(diallylamino)-s-triazine
Cat. No. B8479563
Key on ui cas rn:
4841-38-7
M. Wt: 305.80 g/mol
InChI Key: BCGLQGZRIDJFTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08987383B2
Procedure details


After 21.2 g (0.20 mol) of sodium carbonate and 20.0 g (0.10 mol) of cyanuric chloride were added and dissolved into 140 g of 1,4-dioxane, 19.8 g (0.20 mol) of diallylamine was gradually added thereinto and further, 8.4 g (0.20 mol) of caustic soda was added thereinto. By generating the heat of reaction, the temperature of reaction solution was raised to about 60° C. and the reaction was continued at the temperature for 2 hours. Thereafter, the reaction mixture was cooled and filtered to remove the sodium chloride generated as the byproduct. The obtained filtrate was distilled under reduced pressure to recover the solvent. Therefore, 34 g (0.09 mol) of 4,6-bis(diallylamino)-2-chloro-1,3,5-triazine was obtained.





Identifiers


|
REACTION_CXSMILES
|
C(=O)([O-])[O-].[Na+].[Na+].[N:7]1[C:14](Cl)=[N:13][C:11]([Cl:12])=[N:10][C:8]=1Cl.[CH2:16]([NH:19][CH2:20][CH:21]=[CH2:22])[CH:17]=[CH2:18].[OH-].[Na+]>O1CCOCC1>[CH2:16]([N:19]([CH2:20][CH:21]=[CH2:22])[C:14]1[N:7]=[C:8]([N:19]([CH2:20][CH:21]=[CH2:22])[CH2:16][CH:17]=[CH2:18])[N:10]=[C:11]([Cl:12])[N:13]=1)[CH:17]=[CH2:18] |f:0.1.2,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
21.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Step Two
|
Name
|
|
|
Quantity
|
8.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
19.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)NCC=C
|
|
Name
|
|
|
Quantity
|
140 g
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was gradually added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heat of reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature of reaction solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Thereafter, the reaction mixture was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the sodium chloride
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The obtained filtrate was distilled under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to recover the solvent
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)N(C1=NC(=NC(=N1)N(CC=C)CC=C)Cl)CC=C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.09 mol | |
| AMOUNT: MASS | 34 g | |
| YIELD: CALCULATEDPERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
